molecular formula C18H19NO6 B5590685 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No. B5590685
M. Wt: 345.3 g/mol
InChI Key: QXGZTLMTSXFQOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid often involves selective metalation and coupling reactions. For example, the potassium salt of dimethoxy benzoic acids can undergo deprotonation selectively at the position para to the carboxylate group when treated with specific reagents, demonstrating a pathway that might be relevant for synthesizing related compounds (Sinha, Mandal, & Chandrasekaran, 2000).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid reveal intricate arrangements. For instance, certain matrices used in mass spectrometry studies show complex hydrogen bonding interactions and π–π stacking, which are essential in understanding the structural characteristics of such compounds (Qian & Huang, 2005).

Chemical Reactions and Properties

The chemical properties of related compounds include acid-base behavior and redox reactions. Novel derivatives of methoxyamino-benzoic acid exhibit reversible acid-base behavior, which is crucial for understanding the chemical reactivity of 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid (Bem et al., 2018).

Physical Properties Analysis

The physical properties, including crystalline structures and hydrogen bonding patterns, are significant for compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. Studies on related compounds reveal how substitutions and molecular configurations influence the physical state and stability of these molecules (Pal et al., 2020).

Chemical Properties Analysis

The chemical properties, such as ionization and hydrogen bonding, play a crucial role in the behavior of compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. For instance, the ionization of substituted benzoic acids is significantly affected by the presence of methoxy and other groups, which can alter the acidity and reactivity of the molecule (Srivastava, 1967).

properties

IUPAC Name

4,5-dimethoxy-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-23-12-6-4-11(5-7-12)8-17(20)19-14-10-16(25-3)15(24-2)9-13(14)18(21)22/h4-7,9-10H,8H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZTLMTSXFQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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